molecular formula C18H13NO5S B12433943 Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate

Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate

Cat. No.: B12433943
M. Wt: 355.4 g/mol
InChI Key: IPXWQOWACMOFLH-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C18H13NO5S It is a complex molecule featuring a thiophene ring, a furan ring, and a benzoyloxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with methyl iodide to form methyl thiophene-2-carboxylate. This intermediate is then reacted with 5-formylfuran-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiophene ring, a furan ring, and a benzoyloxyimino group. This combination imparts specific chemical and physical properties that distinguish it from other compounds .

Properties

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-[5-(benzoyloxyiminomethyl)furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

IPXWQOWACMOFLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3

Origin of Product

United States

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